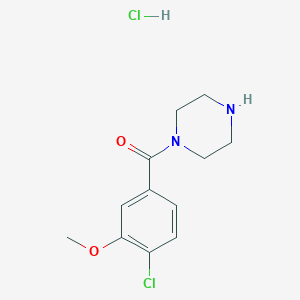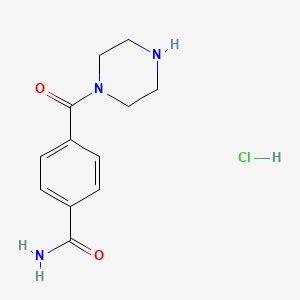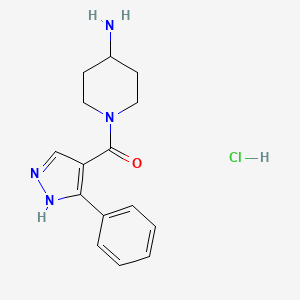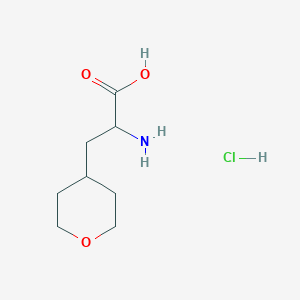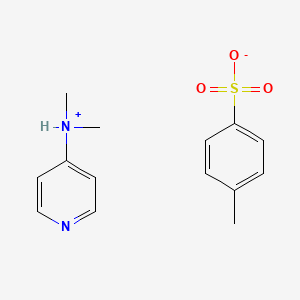
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate is an organic compound with the chemical formula C14H18N2O3S. It is commonly used in organic synthesis and serves as a reagent, catalyst, or intermediate in various chemical reactions. This compound is known for its stability and solubility in water and organic solvents, making it a versatile tool in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate typically involves the reaction of 4-dimethylaminopyridine with p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then isolated by crystallization or precipitation.
Reaction Scheme:
4-Dimethylaminopyridine+p-Toluenesulfonic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistent product quality.
化学反応の分析
Types of Reactions
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
科学的研究の応用
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and acylation.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate exerts its effects involves its ability to act as a nucleophilic catalyst. The pyridine nitrogen can donate electron density, facilitating various chemical transformations. This nucleophilic property allows it to activate electrophiles and stabilize transition states, thereby accelerating reaction rates.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound used as a catalyst in similar reactions.
Pyridine: A simpler analog that lacks the dimethylamino group but shares the pyridine ring structure.
N-Methylpyridinium: Another related compound with a methyl group instead of the dimethylamino group.
Uniqueness
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate is unique due to its combined properties of high nucleophilicity and solubility in both water and organic solvents. This makes it more versatile compared to simpler analogs like pyridine or N-methylpyridinium, which may not offer the same catalytic efficiency or solubility profile.
特性
IUPAC Name |
dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSXODRWGDDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+](C)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
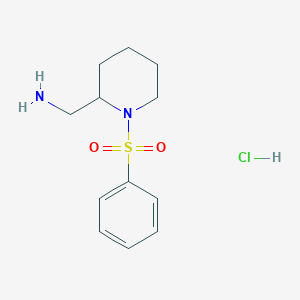
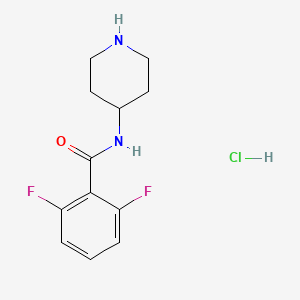
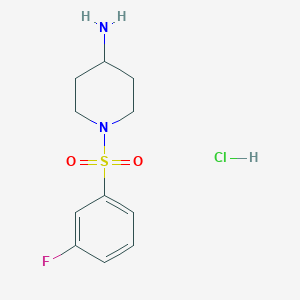
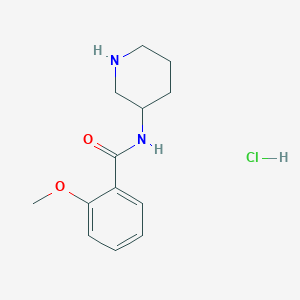
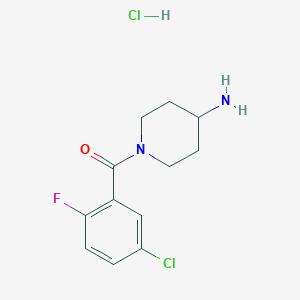
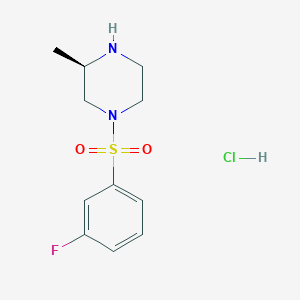
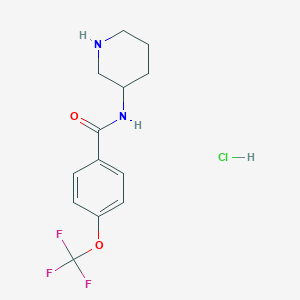
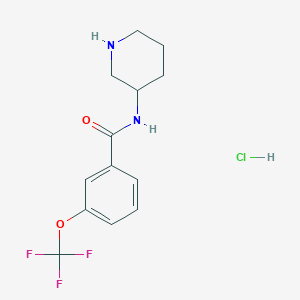
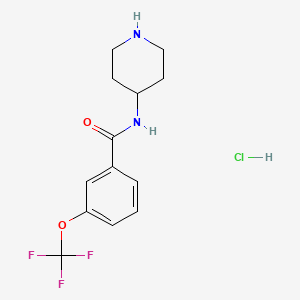
![2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[D]thiazol-2-YL)acetamide hydrochloride](/img/structure/B8035802.png)
